molecular formula C11H13ClN2O B3155533 1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bh)-one hydrochloride CAS No. 80262-87-9

1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bh)-one hydrochloride

Cat. No. B3155533
CAS RN: 80262-87-9
M. Wt: 224.68 g/mol
InChI Key: RSQSRVALFKGCMC-UHFFFAOYSA-N
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Description

“1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bh)-one hydrochloride” is a nitrogen-containing heterocycle . It’s a part of the pyrazinoindolones class, which are important tricyclic backbones, such as indole joined into a piperazinone ring . These analogues are under great consideration due to their therapeutic uses .


Synthesis Analysis

An efficient base-mediated/metal-free approach has been developed for the synthesis of 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide derivatives via intramolecular indole N–H alkylation of novel bis-amide Ugi-adducts . In this protocol, the Ugi reaction of (E)-cinnamaldehyde derivatives, 2-chloroaniline, indole-2-carboxylic acid, and different isocyanides was designed for the preparation of bis-amides .


Molecular Structure Analysis

The molecular structure of “1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bh)-one hydrochloride” is complex, with a fused indole ring that has the affinity to bind to receptors . It’s a significant heterocycle compound used as pharmacophores due to their potential medicinal activities .


Chemical Reactions Analysis

The main highlight of the synthesis study is the practical and highly regioselective preparation of new polycyclic functionalized pyrazino derivatives . This system is facilitated by Na2CO3 mediation in DMSO and 100 °C conditions .

Mechanism of Action

While the exact mechanism of action for “1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bh)-one hydrochloride” is not specified in the resources, compounds containing pyrazinoindolone frames have been reported as potent mitogen-activated protein kinase-2 (MK 2) inhibitors .

Future Directions

The future directions for “1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bh)-one hydrochloride” could involve further exploration of its therapeutic uses . Given its potential medicinal activities, more research could be conducted to fully understand its benefits and applications .

properties

IUPAC Name

2,3,4,10b-tetrahydro-1H-pyrazino[1,2-b]isoindol-6-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.ClH/c14-11-9-4-2-1-3-8(9)10-7-12-5-6-13(10)11;/h1-4,10,12H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQSRVALFKGCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1)C3=CC=CC=C3C2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bh)-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bh)-one hydrochloride
Reactant of Route 2
1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bh)-one hydrochloride
Reactant of Route 3
1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bh)-one hydrochloride
Reactant of Route 4
1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bh)-one hydrochloride
Reactant of Route 5
1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bh)-one hydrochloride
Reactant of Route 6
1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bh)-one hydrochloride

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